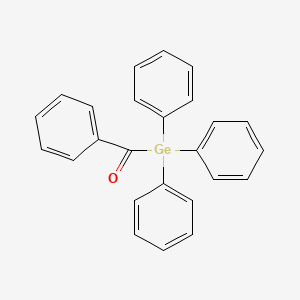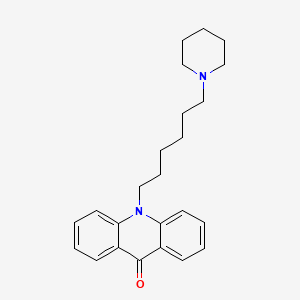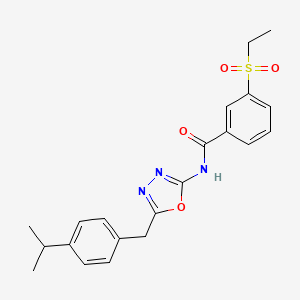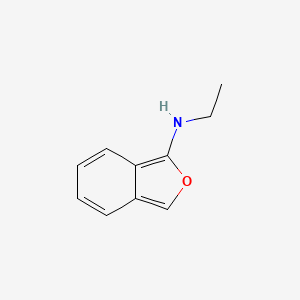
Phenyl(triphenylgermyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(triphenylgermyl)methanone is an organogermanium compound characterized by the presence of a phenyl group attached to a triphenylgermyl moiety
准备方法
Synthetic Routes and Reaction Conditions
Phenyl(triphenylgermyl)methanone can be synthesized through a Grignard reaction involving phenylmagnesium bromide and triphenylgermyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
- Addition of triphenylgermyl chloride to the phenylmagnesium bromide solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
化学反应分析
Types of Reactions
Phenyl(triphenylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming phenyl(triphenylgermyl)methanol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Germanium dioxide and other oxidized products.
Reduction: Phenyl(triphenylgermyl)methanol.
Substitution: Various substituted this compound derivatives.
科学研究应用
Phenyl(triphenylgermyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of phenyl(triphenylgermyl)methanone involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.
相似化合物的比较
Similar Compounds
- Phenyl(trimethylgermyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Furan-2-yl(phenyl)methanone
Uniqueness
Phenyl(triphenylgermyl)methanone is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical properties compared to other similar compounds
属性
CAS 编号 |
4639-86-5 |
|---|---|
分子式 |
C25H20GeO |
分子量 |
409.1 g/mol |
IUPAC 名称 |
phenyl(triphenylgermyl)methanone |
InChI |
InChI=1S/C25H20GeO/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
DHELAFHAVWUFMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)



![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)



![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
